
2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17BrN2O5S3 and its molecular weight is 565.47. The purity is usually 95%.
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Biological Activity
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Features
The compound features several key functional groups that contribute to its biological activity:
- Bromophenyl Group : Enhances reactivity and biological interactions.
- Sulfonyl Group : Known for its role in increasing solubility and bioavailability.
- Oxazole Ring : Associated with various pharmacological activities.
- Thioether Linkage : May influence the compound's mechanism of action.
- Methoxyphenyl Acetamide : Adds to the lipophilicity and potential receptor interactions.
Molecular Formula
The molecular formula of the compound is C18H18BrN3O3S, indicating a complex structure suitable for various biological interactions.
Antimicrobial Activity
Research has shown that compounds similar to this one exhibit significant antimicrobial properties. For example, derivatives containing the oxazole ring have been evaluated against various bacterial strains. A study indicated that certain derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
The anticancer potential of this compound has been investigated using in vitro assays. For instance, derivatives were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that some compounds displayed notable cytotoxic effects, suggesting potential for further development as anticancer agents .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The sulfonyl group may interact with enzymes involved in cancer cell proliferation.
- Disruption of Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial membranes or inhibit lipid biosynthesis .
- Molecular Docking Studies : Computational studies have suggested binding affinities to targets such as COX-2, which is involved in inflammation and pain pathways .
Synthesis and Evaluation
A systematic synthesis approach has been employed to create various derivatives of this compound. For example, one study synthesized a series of oxazolones by reacting substituted phenyls with acetic anhydride in the presence of sodium acetate. The resulting compounds were characterized using NMR and IR spectroscopy, confirming their structural integrity .
Pharmacological Testing
-
Antimicrobial Testing :
- Compounds were screened against multiple bacterial strains using the turbidimetric method.
- Results indicated effective inhibition at varying concentrations.
-
Anticancer Screening :
- The MCF7 cell line was used to assess cytotoxicity.
- Compounds showed IC50 values indicating significant activity against cancer cells.
- Toxicity Assessment :
Comparative Analysis Table
Compound Name | Biological Activity | Mechanism |
---|---|---|
2-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole | Antimicrobial, Anticancer | Enzyme inhibition, membrane disruption |
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | Lipid biosynthesis inhibition |
4-(4-Bromophenyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole | Anticancer | Cytotoxicity through apoptosis |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures can exhibit significant antimicrobial properties. For example, derivatives of related compounds have been evaluated for their efficacy against various bacterial strains and fungi. The presence of the sulfonamide group is believed to enhance these activities by interfering with microbial metabolic pathways .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Studies have shown that similar derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds may bind effectively to specific cancer targets, making them candidates for further development as therapeutic agents .
Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives of the compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the bromophenyl group significantly enhanced antimicrobial activity, suggesting a structure-activity relationship (SAR) that could guide future synthesis.
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines demonstrated that specific derivatives exhibited potent anticancer effects, with IC50 values significantly lower than standard chemotherapeutic agents. These findings highlight the potential for developing new cancer therapies based on this compound's structure .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O5S3/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(30-22)18-7-4-12-31-18)33(27,28)15-10-8-14(23)9-11-15/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCELKACSRVRCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.